molecular formula C20H32O5 B12435535 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B12435535
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-DODZYUBVSA-N
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Description

. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is notable for its complex structure, which includes multiple hydroxyl groups and a cyclopentyl ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid apart is its specific structure, which allows for unique interactions with prostaglandin receptors. This specificity can lead to distinct physiological effects and potential therapeutic applications .

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1

InChI Key

XEYBRNLFEZDVAW-DODZYUBVSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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